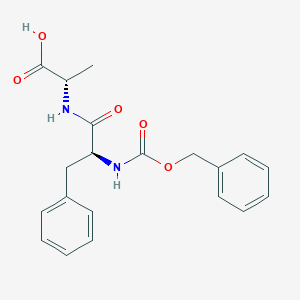

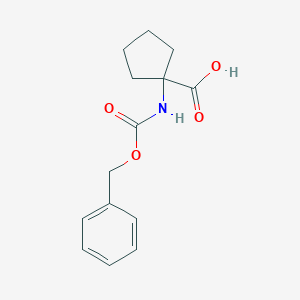

N-Benzyloxycarbonylphenylalanylalanine

Overview

Description

“N-Benzyloxycarbonylphenylalanylalanine” is a chemical compound . It is also known as "L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-" and "N(alpha)-Benzyloxycarbonyl-D-phenylalanyl-L-alanine" . It is sometimes referred to as the “protecting group” as it is used to prevent chemical reactions from occurring with specific functional groups on the amino acid side chains.

Synthesis Analysis

One of the most common methods is the stepwise solid-phase peptide synthesis, which involves the gradual addition of protected amino acids to a growing peptide chain.

Molecular Structure Analysis

The molecular formula of “N-Benzyloxycarbonylphenylalanylalanine” is C20H22N2O5 . The molecular weight is 370.3991 . The structure of the molecule can be analyzed using various techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

“N-Benzyloxycarbonylphenylalanylalanine” is used in biochemical research due to its unique properties and potential applications. It is used to prevent chemical reactions from occurring with specific functional groups on the amino acid side chains.

Physical And Chemical Properties Analysis

“N-Benzyloxycarbonylphenylalanylalanine” is a white to off-white powder. It has a molecular weight of 370.4 g/mol and a molecular formula of C20H22N2O5. It is moderately soluble in water, ethanol, and methanol.

Scientific Research Applications

Peptide Synthesis in Aqueous/Organic Biphasic Systems : Nakanishi and Matsuno (1986) explored the kinetics of peptide synthesis in such systems, focusing on the synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester from N-(benzyloxycarbonyl)-L-phenylalanine. They found that the biphasic system lowered the synthesis rate due to unfavorable partitioning but increased yields compared to buffer solution alone (Nakanishi & Matsuno, 1986).

Synthesis of Derivatives for Solid-Phase Peptide Synthesis : Wang, Obeyesekere, and McMurray (1996) described the stereospecific synthesis of 4-carboxyphenylalanine and 4-methoxycarbonylphenylalanine derivatives starting from N α-benzyloxycarbonyl-L-tyrosine, highlighting its utility in Fmoc-based solid-phase peptide synthesis (Wang, Obeyesekere, & McMurray, 1996).

Dipeptide Precursors Synthesis with Immobilized Thermolysin : Nagayasu et al. (1994) synthesized N‐(Benzyloxycarbonyl)‐L‐aspartyl‐L‐phenylalanine methyl ester, a precursor of aspartame, and N‐(benzyloxycarbonyl)‐L‐phenylalanyl‐L‐phenylalanine methyl ester using immobilized thermolysin in ethyl acetate. They also explored various factors affecting this synthesis (Nagayasu, Miyanaga, Tanaka, Sakiyama, & Nakanishi, 1994).

Native Chemical Ligation at Phenylalanine : Crich and Banerjee (2007) developed a method for native chemical ligation at phenylalanine using erythro-N-Boc-β-mercapto-l-phenylalanine. This technique is crucial for the synthesis of complex peptides and proteins (Crich & Banerjee, 2007).

Use in Low-Molecular-Weight Gelators : Das et al. (2017) discussed the use of phenylalanine and its derivatives, including N-Benzyloxycarbonylphenylalanylalanine, in the design and synthesis of low-molecular-weight gelators. These gelators have applications in drug delivery, tissue engineering, and the removal of pollutants (Das, Häring, Haldar, & Díaz Díaz, 2017).

Kinetics and Equilibrium in Enzymatic Peptide Synthesis : Another study by Nakanishi, Kimura, and Matsuno (1986) investigated the kinetics and equilibrium of enzymatic synthesis of peptides in biphasic systems, particularly focusing on the synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester. They provided insights into the factors affecting the rate and equilibrium in these systems (Nakanishi, Kimura, & Matsuno, 1986).

Safety and Hazards

properties

IUPAC Name |

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJTXQOVOPDGHS-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167019 | |

| Record name | N-Benzyloxycarbonylphenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyloxycarbonylphenylalanylalanine | |

CAS RN |

16088-00-9 | |

| Record name | N-Benzyloxycarbonylphenylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonylphenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)

![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)

![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)